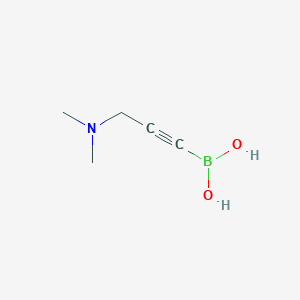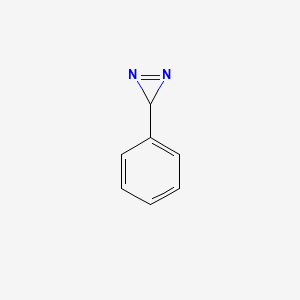
2-(Oxetan-3-yloxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-yloxy)ethanamine is an organic compound featuring an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the intramolecular cyclization of appropriate precursors. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another approach involves the Paternò–Büchi reaction, which is a [2+2] cycloaddition of alkenes with carbonyl compounds under UV light .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-derived aldehydes or ketones, while reduction can produce open-chain amines .
Scientific Research Applications
2-(Oxetan-3-yloxy)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)ethanamine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A simpler compound with a similar ring structure but without the ethanamine group.
2-Methyleneoxetane: Another derivative with a methylene group attached to the oxetane ring.
3,3-Disubstituted Oxetanes: Compounds with various substituents on the oxetane ring, often used in medicinal chemistry.
Uniqueness
2-(Oxetan-3-yloxy)ethanamine is unique due to the presence of both the oxetane ring and the ethanamine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1556053-94-1 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
2-(oxetan-3-yloxy)ethanamine |
InChI |
InChI=1S/C5H11NO2/c6-1-2-8-5-3-7-4-5/h5H,1-4,6H2 |
InChI Key |
CNXHBQSVPAMBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)




![2-[(2R)-oxiran-2-yl]acetic acid](/img/structure/B11925047.png)
